(E)-3-(6-methylpyridin-3-yl)prop-2-enal
Description
Properties
IUPAC Name |
(E)-3-(6-methylpyridin-3-yl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-4-5-9(7-10-8)3-2-6-11/h2-7H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEVNAFKDXGGCJ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567639-94-4 | |
| Record name | 3-(6-methylpyridin-3-yl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Wittig and Horner-Emmons-Wittig Reactions
The Horner-Emmons-Wittig reaction is a cornerstone for constructing α,β-unsaturated aldehydes with high E-selectivity . A patented method for analogous compounds involves reacting a pyridine-containing aldehyde with a phosphonate ylide under alkaline conditions. For This compound , the reaction proceeds as follows:
Conditions :
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Base : Potassium tert-butoxide or sodium hydride
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Temperature : 0°C to room temperature
This method avoids isolation of intermediates, enhancing throughput and reducing byproduct formation.
Condensation of 6-Methylpyridine with Acrolein
A scalable industrial approach involves the Lewis acid-catalyzed condensation of 6-methylpyridine with acrolein . While specific details are proprietary, analogous patents describe using BF₃·OEt₂ or ZnCl₂ to facilitate the reaction. The mechanism proceeds via electrophilic aromatic substitution, with the pyridine ring directing acrolein addition to the 3-position.
Optimized Parameters :
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Catalyst : 10 mol% BF₃·OEt₂
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Solvent : Dichloromethane
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Reaction Time : 4–6 hours
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Temperature : 60–70°C
Mechanistic Insights and Byproduct Mitigation
Stereochemical Control
The E-configuration of the double bond is critical for biological activity. The Horner-Emmons-Wittig reaction favors E-selectivity due to the stabilized transition state of the ylide. In contrast, traditional Wittig reactions may produce Z-isomers , necessitating stringent purification.
Byproduct Formation and Removal
Common byproducts include:
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N-Oxides : Formed via oxidation of the pyridine nitrogen, mitigated by using neutral or acidic conditions .
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Polymerized Acrolein : Controlled by maintaining low temperatures (<10°C) during reagent addition.
Purification Strategies :
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Crystallization : Methanol or ethanol recrystallization removes polar impurities.
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Distillation : Fractional distillation under reduced pressure (50–60°C, 10 mmHg) isolates the enal.
Industrial-Scale Optimization
Continuous Flow Reactors
Adopting continuous flow systems enhances reproducibility and safety. A patent describes a two-stage reactor for analogous compounds:
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Mixing Zone : 6-Methylpyridine and acrolein are combined with catalyst.
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Reaction Zone : Maintained at 70°C with a residence time of 20 minutes.
Advantages :
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20% higher yield compared to batch processes.
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Reduced catalyst loading (5 mol%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: (E)-3-(6-methylpyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: 3-(6-methylpyridin-3-yl)propanoic acid.
Reduction: 3-(6-methylpyridin-3-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(6-methylpyridin-3-yl)prop-2-enal has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(6-methylpyridin-3-yl)prop-2-enal involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The compound is compared to structurally related α,β-unsaturated aldehydes with aromatic or heteroaromatic substituents (Table 1). Key analogs include:
Table 1: Structural Comparison of (E)-3-(6-Methylpyridin-3-yl)prop-2-enal and Analogs
Key Observations:
- Aromatic Core: The pyridine ring in the target compound introduces electron-withdrawing effects, unlike the electron-donating methoxy or hydroxyl groups in phenyl-based analogs.
- Substituent Position: The 6-methyl group on pyridine may introduce steric hindrance, affecting binding in biological systems or crystal packing. In contrast, 2-methoxy or 4-methoxy substituents on benzene rings alter electronic properties (e.g., resonance effects) and hydrogen-bonding capabilities .
Reactivity and Stability
- Electrophilicity: The pyridine ring’s electron-withdrawing nature increases the electrophilic character of the α,β-unsaturated aldehyde compared to methoxy-substituted phenyl analogs. This could accelerate Michael addition reactions or nucleophilic attacks on the aldehyde group.
Q & A
Q. What are the optimal synthetic routes for (E)-3-(6-methylpyridin-3-yl)prop-2-enal, and how can reaction conditions be tailored to maximize yield?
The synthesis of α,β-unsaturated aldehydes like this compound often involves condensation reactions between pyridine-derived aldehydes and ketones or Wittig-like methodologies. Key parameters include temperature control (60–80°C for optimal kinetics), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalysis (e.g., pyrrolidine for enamine formation). Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization is critical to isolate intermediates . Evidence from analogous enal syntheses suggests that steric hindrance from the 6-methyl group may necessitate prolonged reaction times (12–24 hours) to achieve >80% yield .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the (E)-configuration and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy is essential: the trans (E)-configuration is confirmed by coupling constants (J ≈ 15–16 Hz between Hα and Hβ in H NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction provides unambiguous structural confirmation. For crystallography, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve hydrogen bonding patterns and molecular packing, which are critical for understanding stability . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended, with UV detection at 254 nm for pyridine absorption .
Q. How can hydrogen bonding and π-π interactions influence the compound’s stability in solid-state studies?
Graph set analysis (as described by Etter) reveals that intermolecular hydrogen bonds (e.g., C=O···H–N) and π-π stacking between pyridine rings stabilize the crystal lattice. Computational tools like Mercury (CCDC) can model these interactions. For this compound, the methyl group at position 6 may disrupt planar stacking, necessitating comparative studies with unmethylated analogs .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic additions or cycloadditions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to predict reactivity. The LUMO of the α,β-unsaturated aldehyde is localized on the carbonyl and β-carbon, making it susceptible to nucleophilic attack. Solvent effects (e.g., PCM models for DMSO) should be included to simulate reaction environments. For Diels-Alder reactions, transition-state modeling with QM/MM methods can optimize diene compatibility .
Q. How should researchers resolve contradictions in crystallographic data, such as disorder in the aldehyde moiety?
Structural disorder, common in flexible aldehydes, requires iterative refinement in SHELXL. Constraints (e.g., DFIX for bond lengths) and restraints (SIMU for thermal motion) improve model accuracy. If disorder persists, low-temperature (100 K) data collection reduces thermal motion artifacts. Comparative analysis with related structures (e.g., (E)-3-(4-fluorophenyl)prop-2-enal) can identify systematic biases .
Q. What experimental designs are recommended for studying the compound’s potential as a pharmacophore in enzyme inhibition?
Use structure-activity relationship (SAR) studies with analogs varying in pyridine substitution. Assay cytochrome P450 isoforms (e.g., CYP3A4) or kinases (e.g., EGFR) to identify inhibitory activity. Molecular docking (AutoDock Vina) into enzyme active sites (PDB: 1M17 for CYP3A4) predicts binding modes. Validate with isothermal titration calorimetry (ITC) for binding constants (Kd) and competitive inhibition assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
